3-Fluoro-4-propoxyaniline
Overview
Description
3-Fluoro-4-propoxyaniline is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-propoxyaniline is1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
. This indicates that the molecule consists of a benzene ring with a fluorine atom and a propoxy group attached to it, as well as an amine group. Physical And Chemical Properties Analysis
3-Fluoro-4-propoxyaniline is a powder that is stored at room temperature .Scientific Research Applications
Fluorination Effects on Polymers
Backbone fluorination in polymers, such as in poly(3-alkyl-4-fluoro)thiophenes, has been shown to increase the polymer ionization potential without significantly changing the optical band gap. This modification enhances the polymer's tendency to aggregate in solution, attributed to a more co-planar backbone, and significantly improves charge carrier mobilities in field-effect transistors by up to a factor of five compared to non-fluorinated polymers (Fei et al., 2015).
C-F Bond Activation in Organic Synthesis
The activation of C-F bonds is pivotal in synthesizing fluoroorganic compounds, offering a pathway to creating complex molecules with unique properties beneficial for pharmaceuticals and agrochemicals. This process highlights the significance of fluorine chemistry in developing compounds with specific, hard-to-attain properties (Amii & Uneyama, 2009).
Docking and QSAR Studies
For specific fluorinated compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, docking, and quantitative structure–activity relationship (QSAR) studies have elucidated their potential as kinase inhibitors. Such studies are crucial for understanding molecular interactions and designing new drugs (Caballero et al., 2011).
Spectroscopic Analysis
Spectroscopic properties of aniline derivatives, including those with chloro and fluoro substitutions, have been studied to predict their behavior in pharmaceutical applications. Quantum calculations provide insights into the structural and spectroscopic characteristics, beneficial for understanding the interaction with biological systems (Aziz et al., 2018).
Fluorination in Lithium Battery Materials
Direct fluorination technology has been applied to materials for lithium batteries, demonstrating the potential of fluorinated compounds in enhancing the performance and stability of battery electrolytes and additives (Kobayashi et al., 2003).
Safety and Hazards
The safety information for 3-Fluoro-4-propoxyaniline indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that aniline derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It is known that fluoro-organic compounds can be metabolized by microorganisms through various pathways . For example, the hydrolase BphD catalyzes the transformation from 3-fluoro-2-hydroxy-6-oxo-6-(4-fluorophenyl)-hexa-2,4-dienoate to 3-fluoro-2-hydroxypenta-2,4-dienoate .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .
Result of Action
The specific molecular and cellular effects of 3-Fluoro-4-propoxyaniline’s action are currently unknown due to the lack of research on this compound. It is known that fluoro-organic compounds can have diverse biological effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-propoxyaniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
properties
IUPAC Name |
3-fluoro-4-propoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPCAIHYGSXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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